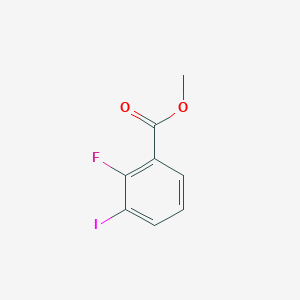

Methyl 2-fluoro-3-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWOUEDGSUJEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-fluoro-3-iodobenzoate: Properties, Synthesis, and Applications

Introduction

Methyl 2-fluoro-3-iodobenzoate is a halogenated aromatic ester that has emerged as a highly versatile building block in modern organic synthesis. Its strategic substitution pattern—featuring a methyl ester, an ortho-fluorine, and a meta-iodine—provides a unique combination of reactive sites and modulating electronic effects. This trifunctional architecture allows for selective, sequential chemical transformations, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the carbon-iodine bond serves as a key handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, an exploration of its reactivity, and an overview of its applications for researchers, chemists, and drug development professionals.

Section 1: Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is the first step in its reliable application in any synthetic context.

| Property | Value | Reference(s) |

| CAS Number | 1260830-14-5 | [5][6][7] |

| Molecular Formula | C₈H₆FIO₂ | [8][9] |

| Molecular Weight | 280.03 g/mol | [8][9] |

| Appearance | Not specified; related compounds are light yellow solids or liquids. | [10][11] |

| Storage | Store in a dark place, sealed in a dry, room temperature environment. | [9] |

While specific solubility data is not widely published, its structure suggests it is likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, with limited solubility in water.

Section 2: Spectroscopic Signature for Structural Verification

Verifying the identity and purity of this compound is critical. The following data provides a benchmark for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The electronic environment created by the three different substituents gives rise to a distinct and predictable spectral pattern.[12]

-

¹H NMR: The spectrum will show distinct signals for the three aromatic protons and the methyl ester protons. The aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The methyl protons will be a singlet, typically around 3.9 ppm.

-

¹³C NMR: The spectrum will display eight unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will show characteristic splitting patterns due to C-F coupling, which is invaluable for unambiguous assignment.[13]

-

¹⁹F NMR: A single resonance is expected. Its chemical shift provides direct confirmation of the fluorine's presence and electronic environment.[13][14]

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum help confirm the presence of the principal functional groups.[15]

-

~1720-1740 cm⁻¹: A strong absorption band characteristic of the C=O (ester carbonyl) stretch.

-

~1200-1300 cm⁻¹: Strong bands corresponding to the C-O stretch of the ester group.

-

~1000-1100 cm⁻¹: A band indicating the C-F stretch.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 280, corresponding to the molecular weight of the compound.[16]

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a peak at m/z ≈ 249, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z ≈ 221.

Section 3: Synthesis and Purification Protocol

This compound is not naturally occurring and must be prepared synthetically. A common and reliable method for synthesizing aryl iodides is the Sandmeyer-type reaction, starting from an appropriate amino-substituted precursor.

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol is based on the well-established transformation of an aniline derivative into an aryl iodide. The starting material would be Methyl 3-amino-2-fluorobenzoate.

Step 1: Diazotization of Methyl 3-amino-2-fluorobenzoate

-

In a flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice-water bath, dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in a solution of dilute sulfuric acid or hydrochloric acid.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water dropwise, maintaining the temperature below 5°C. The causality for this low temperature is to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

Stir the mixture for 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. This addition should be controlled to manage the effervescence.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to remove any residual iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Section 4: Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its functional groups.

The Carbon-Iodine Bond: A Gateway to Complexity

The C-I bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to C-Br, C-Cl, and C-F bonds. This makes it an ideal substrate for palladium-catalyzed reactions, which are cornerstones of modern C-C and C-heteroatom bond formation.[17][18][19]

Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[20]

The choice of palladium catalyst and ligand is crucial and must be optimized for each specific transformation to achieve high yields.

Influence of the Ortho-Fluoro Substituent

The fluorine atom at the C2 position exerts a significant electronic and steric influence. Its strong electron-withdrawing nature can affect the reactivity of the adjacent C-I bond and the aromatic ring. Furthermore, it can modulate the physicochemical properties of the final molecule, a feature highly desirable in medicinal chemistry.[3][4][21]

Reactivity of the Ester Group

The methyl ester at C1 is relatively stable but can be readily transformed, typically after the more labile C-I bond has been functionalized. Standard transformations include:

-

Hydrolysis: Conversion to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidification.

-

Reduction: Reduction to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: Direct conversion to an amide by heating with an amine, sometimes requiring a catalyst.

Section 5: Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a scaffold for building more elaborate molecules.

-

Pharmaceuticals and Agrochemicals: This compound is an intermediate used to construct complex molecules with potential biological activity.[2] The fluorine atom is a well-known bioisostere for hydrogen that can block metabolic oxidation, increase binding affinity, and alter pKa, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][22][23]

-

Materials Science: Aryl iodides are precursors for conjugated polymers and functional small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cross-coupling reactions enabled by the C-I bond are fundamental to creating the extended π-systems required for these applications.

Section 6: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

(Data sourced from supplier safety information)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[24]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[24]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. Methyl 3-fluoro-2-iodobenzoate [myskinrecipes.com]

- 2. Methyl 2,6-Difluoro-3-iodobenzoate [myskinrecipes.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 1260830-14-5 | 2623-K-15 | MDL MFCD12032199 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | 1260830-14-5 [sigmaaldrich.com]

- 8. capotchem.com [capotchem.com]

- 9. 1260830-14-5|this compound|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. Methyl 2-fluorobenzoate [webbook.nist.gov]

- 16. Methyl-2-iodobenzoate [webbook.nist.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]

- 19. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 2-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 2-fluoro-3-iodobenzoate (CAS No. 1260830-14-5) is a halogenated aromatic ester that has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] Its strategic importance lies in the orthogonal reactivity of its two distinct halogen substituents: a fluorine atom, which can profoundly influence the physicochemical and metabolic properties of a molecule, and an iodine atom, which serves as a highly effective handle for a variety of cross-coupling reactions.[1][2]

The fluorine atom, with its high electronegativity and small size, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity.[2][3] The carbon-iodine bond, being the weakest of the carbon-halogen bonds, is predisposed to undergo oxidative addition to transition metal catalysts, making it an ideal electrophilic partner in reactions that form new carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for the sequential and regioselective elaboration of the benzene ring, providing a powerful tool for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the molecular structure, synthesis, and reactivity of this compound, with a focus on the underlying chemical principles that govern its utility in contemporary drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an iodine atom at position 3.

Systematic Name: this compound CAS Number: 1260830-14-5 Molecular Formula: C₈H₆FIO₂ Molecular Weight: 280.03 g/mol [4]

The strategic placement of the substituents gives rise to its unique reactivity profile. The fluorine and iodine atoms are ortho and meta, respectively, to the electron-withdrawing methyl ester group. This electronic arrangement influences the reactivity of the aromatic ring and the susceptibility of the carbon-iodine bond to catalytic activation.

| Property | Value | Source |

| CAS Number | 1260830-14-5 | [4] |

| Molecular Formula | C₈H₆FIO₂ | [4] |

| Molecular Weight | 280.03 g/mol | [4] |

| Boiling Point | 67-69 °C at 2 mmHg | [Apollo Scientific] |

| Appearance | Expected to be a solid or liquid | N/A |

| Purity | Typically ≥95% | [Apollo Scientific] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a logical and commonly employed synthetic route involves a two-step process starting from a suitable aniline precursor, followed by esterification. A plausible pathway is outlined below.

Part 1: Synthesis of 2-Fluoro-3-iodobenzoic Acid

The synthesis of the corresponding carboxylic acid, 2-fluoro-3-iodobenzoic acid (CAS No. 447464-03-1), is the crucial first stage.[5][6][7] A common and effective method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[8][9]

Experimental Protocol: Synthesis of 2-Fluoro-3-iodobenzoic Acid via Sandmeyer Reaction

-

Step 1: Diazotization of 3-Amino-2-fluorobenzoic Acid. 3-Amino-2-fluorobenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction generates the corresponding aryl diazonium salt in situ. The reaction is typically stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

-

Step 2: Iodination. A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution. The mixture is often warmed gently to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas, leading to the formation of 2-fluoro-3-iodobenzoic acid. The product typically precipitates from the reaction mixture and can be isolated by filtration.

-

Step 3: Purification. The crude 2-fluoro-3-iodobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Esterification of 2-Fluoro-3-iodobenzoic Acid

The final step is the esterification of the carboxylic acid to form the methyl ester. This is a standard transformation in organic chemistry.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: 2-Fluoro-3-iodobenzoic acid is dissolved or suspended in an excess of methanol, which serves as both the solvent and the reagent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent, such as ethyl acetate, and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated in vacuo. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely display a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The three aromatic protons would appear as distinct signals. The methyl ester protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling. The chemical shift of the carbonyl carbon is expected in the range of 160-170 ppm.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single resonance is expected. The precise chemical shift would be dependent on the electronic environment created by the adjacent iodine and the ortho-ester group.

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at m/z = 280. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 249, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 221. Cleavage of the C-I bond could also lead to a fragment corresponding to the methyl 2-fluorobenzoate cation.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester. C-F stretching vibrations typically appear in the region of 1000-1300 cm⁻¹. The spectrum would also show characteristic peaks for aromatic C-H and C=C stretching.

Applications in Cross-Coupling Reactions

The primary utility of this compound in synthetic chemistry is as a substrate in transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for its selective functionalization in the presence of the more robust C-F bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. This compound can react with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding biaryl or styrenyl derivatives. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, would allow for the introduction of an alkynyl moiety at the 3-position of the benzoate ring. The resulting products are valuable intermediates for the synthesis of heterocycles and conjugated systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction would allow for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 3-amino-2-fluorobenzoic acid derivatives.[9] These products are important scaffolds in many biologically active compounds.

Conclusion and Future Outlook

This compound is a strategically designed synthetic building block that offers chemists a reliable and versatile platform for the synthesis of complex, highly functionalized aromatic compounds. Its unique combination of a metabolically robust fluorine atom and a synthetically versatile iodine atom makes it an invaluable tool in the design and development of new pharmaceuticals and agrochemicals. The ability to selectively functionalize the iodine position through a variety of powerful cross-coupling reactions allows for the rapid generation of molecular diversity and the fine-tuning of biological activity. As the demand for novel, fluorine-containing molecules continues to grow, the importance of intermediates like this compound in enabling cutting-edge research and development is set to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 1260830-14-5 | 2623-K-15 | MDL MFCD12032199 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 2-FLUORO-3-IODOBENZOIC ACID(447464-03-1) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Fluoro-3-iodobenzoic acid | C7H4FIO2 | CID 11054589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]

- 9. Halogenated Aromatic Intermediates | Organic Synthesis Building Blocks (40) [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-3-iodobenzoate

Introduction: The Strategic Importance of Methyl 2-fluoro-3-iodobenzoate

This compound is a highly valuable, functionalized aromatic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodo group serves as a key handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The methyl ester provides a readily modifiable group for further derivatization. This guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental pathways.

Comparative Analysis of Synthetic Starting Materials

The synthesis of this compound is most effectively approached as a two-stage process: the synthesis of the core intermediate, 2-fluoro-3-iodobenzoic acid, followed by its esterification. The choice of the initial starting material for the synthesis of 2-fluoro-3-iodobenzoic acid is a critical decision that influences the overall efficiency, cost, and scalability of the process. Two primary starting materials are considered: 2-Amino-3-fluorobenzoic acid and 2-Fluorobenzoic acid.

| Starting Material | Synthetic Route | Advantages | Disadvantages | Commercial Availability |

| 2-Amino-3-fluorobenzoic acid | Sandmeyer Reaction | High regioselectivity, well-established and reliable reaction. | Requires handling of diazonium salts, which can be unstable. | Readily available from various chemical suppliers. |

| 2-Fluorobenzoic acid | Direct Iodination | Potentially a more direct route with fewer steps. | Poor regioselectivity is a major challenge, often leading to a mixture of isomers. Requires specialized reagents or catalysts for selective iodination. | Widely and readily available.[1][2][3] |

Based on this analysis, the Sandmeyer reaction starting from 2-Amino-3-fluorobenzoic acid is the preferred and more robust method for the synthesis of 2-fluoro-3-iodobenzoic acid due to its predictable and high regioselectivity.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Fluoro-3-iodobenzoic Acid via Sandmeyer Reaction

This protocol details the conversion of 2-Amino-3-fluorobenzoic acid to 2-Fluoro-3-iodobenzoic acid. The core of this transformation is the diazotization of the primary aromatic amine, followed by a Sandmeyer-type iodination.[4][]

Step 1: Diazotization of 2-Amino-3-fluorobenzoic acid

The first step involves the conversion of the amino group into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[6] This reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the reactive diazonium salt.[6]

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Amino-3-fluorobenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-Amino-3-fluorobenzoic acid, ensuring the temperature remains below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.

Step 2: Iodination of the Diazonium Salt

The diazonium salt is then reacted with a solution of potassium iodide. The diazonium group is an excellent leaving group (as N₂ gas), allowing for the nucleophilic substitution by the iodide ion.

Protocol:

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

A precipitate of crude 2-Fluoro-3-iodobenzoic acid will form.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

To remove any unreacted iodine, wash the crude product with a saturated solution of sodium thiosulfate until the filtrate is colorless.

-

Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Fluoro-3-iodobenzoic acid.

Part 2: Esterification of 2-Fluoro-3-iodobenzoic Acid

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification.[7] This is an acid-catalyzed reaction with an excess of methanol to drive the equilibrium towards the product.[7]

Protocol:

-

In a round-bottom flask, dissolve 2-Fluoro-3-iodobenzoic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Causality and Trustworthiness in the Experimental Design

The selection of the Sandmeyer route is a deliberate choice to ensure high regioselectivity, a critical factor for the synthesis of a specific isomer like this compound. The diazotization is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt, thereby maximizing the yield of the desired product. The use of excess methanol in the Fischer esterification is a classic application of Le Chatelier's principle, driving the reversible reaction towards the formation of the methyl ester.[7] Each step in the protocol includes purification measures, such as washing with sodium thiosulfate and recrystallization, to ensure the removal of byproducts and the high purity of the intermediates and the final product. This self-validating system of reaction and purification ensures the trustworthiness of the described methodology.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process commencing with the Sandmeyer reaction of 2-Amino-3-fluorobenzoic acid to produce 2-fluoro-3-iodobenzoic acid, followed by a Fischer esterification. This approach offers excellent control over the regiochemistry, leading to the desired product in good yield and high purity. While direct iodination of 2-fluorobenzoic acid presents a more atom-economical route in theory, the practical challenges of controlling the position of iodination make it a less favorable option for targeted synthesis. The detailed protocols and mechanistic rationale provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. athabascau.ca [athabascau.ca]

An In-Depth Technical Guide to Methyl 2-fluoro-3-iodobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Aryl Iodides in Medicinal Chemistry

Methyl 2-fluoro-3-iodobenzoate is a key trifunctional aromatic building block that has garnered significant interest among researchers and professionals in drug development and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester on a benzene ring, provides a versatile platform for the synthesis of complex molecular architectures. The presence of both a fluorine and an iodine atom makes this compound particularly valuable for constructing novel pharmaceutical agents through various cross-coupling reactions.[1]

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[2] The iodine moiety, on the other hand, serves as a reactive handle for introducing further molecular complexity via well-established palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1260830-14-5 |

| Molecular Formula | C₈H₆FIO₂ |

| Molecular Weight | 280.04 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not widely reported, expected to be a low-melting solid |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route commences from the commercially available 2-fluoro-3-aminotoluene, proceeding through a Sandmeyer reaction to introduce the iodine atom, followed by oxidation of the methyl group to a carboxylic acid, and concluding with a Fischer esterification.

Experimental Workflow: A Three-Step Synthesis

Caption: Synthetic workflow for this compound.

Step 1: Sandmeyer Reaction - Synthesis of 2-Fluoro-3-iodotoluene

The initial step involves the conversion of the amino group in 2-fluoro-3-aminotoluene to an iodo group via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt, which is subsequently displaced by iodide.

Protocol:

-

To a stirred solution of 2-fluoro-3-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.

-

The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude 2-fluoro-3-iodotoluene is purified by vacuum distillation or column chromatography.

Step 2: Oxidation - Synthesis of 2-Fluoro-3-iodobenzoic Acid

The methyl group of 2-fluoro-3-iodotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Protocol:

-

A mixture of 2-fluoro-3-iodotoluene (1.0 eq), potassium permanganate (3.0-4.0 eq), and a small amount of sodium carbonate in a mixture of water and a co-solvent like pyridine or tert-butanol is heated at reflux for several hours until the purple color of the permanganate disappears.

-

The reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid to precipitate the 2-fluoro-3-iodobenzoic acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford the desired carboxylic acid.[3]

Step 3: Fischer Esterification - Synthesis of this compound

The final step is the esterification of 2-fluoro-3-iodobenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[4][5]

Protocol:

-

To a solution of 2-fluoro-3-iodobenzoic acid (1.0 eq) in an excess of methanol, a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added.

-

The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8-8.0 | dd | J(H,H) ≈ 8, J(H,F) ≈ 5 | Aromatic H |

| ~ 7.4-7.6 | m | Aromatic H | |

| ~ 7.1-7.3 | t | J(H,H) ≈ 8 | Aromatic H |

| ~ 3.9 | s | -OCH₃ |

Expected ¹³C NMR (100 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C=O (ester) |

| ~ 158 (d, ¹J(C,F) ≈ 250 Hz) | C-F |

| ~ 140 | C-I |

| ~ 132 | Aromatic CH |

| ~ 128 | Aromatic C-COOCH₃ |

| ~ 125 (d, J(C,F) ≈ 15 Hz) | Aromatic CH |

| ~ 95 (d, J(C,F) ≈ 30 Hz) | Aromatic CH |

| ~ 52 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1600, 1450 | Medium | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 280. The fragmentation pattern would be expected to include the loss of the methoxy group ([M-31]⁺) and the methoxycarbonyl group ([M-59]⁺).

Applications in Drug Discovery: A Versatile Scaffold for Targeted Therapies

The unique arrangement of functional groups in this compound makes it a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. The 2-fluoro-3-iodophenyl moiety can be strategically employed to interact with specific residues in the active site of kinases.

Role in Kinase Inhibitor Synthesis

The MEK inhibitor trametinib , used in the treatment of melanoma and other cancers, features a 2-fluoro-4-iodo-phenylamino group, a close structural analog to the moiety derived from this compound.[6][7] This highlights the utility of the fluorinated iodophenyl scaffold in designing potent and selective kinase inhibitors. The iodine atom in these intermediates serves as a crucial handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Cross-coupling reactions of this compound.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base introduces a new aryl or vinyl group at the 3-position. This is a powerful method for constructing biaryl systems, which are common motifs in pharmaceuticals.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, leads to the formation of an aryl-alkyne. This linkage is a valuable component in many biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex and novel drug candidates. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their research endeavors. The continued exploration of its reactivity in various cross-coupling reactions will undoubtedly lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

- 1. Methyl 3-fluoro-2-iodobenzoate [myskinrecipes.com]

- 2. Methyl 2,6-Difluoro-3-iodobenzoate [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Methyl 2-fluoro-3-iodobenzoate

Introduction

Methyl 2-fluoro-3-iodobenzoate (CAS No. 1260830-14-5) is a halogenated aromatic ester with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility stems from the unique electronic properties conferred by the ortho-fluoro and meta-iodo substituents, which can influence molecular conformation, reactivity, and biological activity. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy, substituent effects in aromatic systems, and data from analogous compounds to present a robust, predictive interpretation. This approach not only offers a reliable spectral profile but also serves to illustrate the causal relationships between molecular structure and spectral output, a cornerstone of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information. The predicted chemical shifts are based on the principle of additivity of substituent effects on the benzene ring.[2][3] The electron-withdrawing nature of fluorine and iodine, and the ester group, all contribute to the deshielding of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and one singlet for the methyl ester protons. The chemical shifts and coupling patterns are dictated by the positions of the substituents.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.85 | dd | J(H,H) ≈ 7.9, J(H,F) ≈ 4.5 | H-6 |

| ~7.60 | dd | J(H,H) ≈ 7.9, J(H,H) ≈ 7.9 | H-4 |

| ~7.20 | t | J(H,H) ≈ 7.9 | H-5 |

| ~3.90 | s | - | -OCH₃ |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |

Interpretation and Rationale:

The aromatic region of the spectrum will be complex due to both homo- and heteronuclear coupling.

-

H-6 (δ ~7.85): This proton is ortho to the iodine and meta to the ester and fluorine. It is expected to be the most deshielded aromatic proton due to the anisotropic effect of the nearby iodine. It will appear as a doublet of doublets due to coupling to H-5 and a smaller coupling to the fluorine atom.

-

H-4 (δ ~7.60): This proton is ortho to the iodine and meta to the fluorine and the ester group. It will be deshielded and appear as a doublet of doublets from coupling to H-5 and H-6.

-

H-5 (δ ~7.20): This proton is ortho to the ester group and para to the fluorine. It is expected to be the most shielded of the aromatic protons and will appear as a triplet due to coupling with H-4 and H-6.

-

-OCH₃ (δ ~3.90): The methyl protons of the ester group will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹H-F Coupling Pathway Diagram

Caption: ⁴J H-F coupling in ¹H NMR.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show eight distinct signals. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms.

| Predicted Chemical Shift (δ) ppm | Coupling Constant (¹J(C,F)) Hz | Assignment | | :--- | :--- | :--- | :--- | | ~165 | d, J(C,F) ≈ 3 | C=O | | ~160 | d, ¹J(C,F) = 250-260 | C-2 | | ~140 | d, J(C,F) ≈ 3 | C-4 | | ~135 | d, J(C,F) ≈ 8 | C-6 | | ~130 | s | C-1 | | ~125 | d, J(C,F) ≈ 20 | C-5 | | ~95 | d, J(C,F) ≈ 30 | C-3 | | ~52 | s | -OCH₃ | Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Interpretation and Rationale:

-

C-2 (δ ~160): The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹J(C,F) = 250-260 Hz) and will be significantly deshielded.

-

C-3 (δ ~95): The carbon bonded to iodine will show a characteristic upfield shift due to the heavy atom effect of iodine. It will also show a significant two-bond coupling to fluorine.

-

Aromatic Carbons: The other aromatic carbons will show smaller C-F couplings and their chemical shifts will be influenced by the combined electronic effects of the three substituents.

-

Carbonyl and Methyl Carbons: The carbonyl carbon will be the most deshielded, and the methyl carbon will be the most shielded.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity |

| -110 to -120 | m |

| Reference: CFCl₃ at 0.00 ppm |

Interpretation and Rationale:

The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[4] In this molecule, the fluorine is on an aromatic ring and is ortho to an ester group and an iodine atom. This environment is expected to result in a chemical shift in the typical range for aryl fluorides.[5] The signal will be a multiplet due to coupling with the aromatic protons, primarily H-6.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 2 seconds and 1024-2048 scans are typically required.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a spectral width of -100 to -140 ppm.

-

Use a proton-coupled pulse sequence to observe the H-F couplings.

-

A relaxation delay of 2 seconds and 128-256 scans should be sufficient.

-

-

Data Processing: Process all spectra with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the ester group and the substituted aromatic ring.[6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2955 | Medium | Methyl C-H stretch |

| 1730 | Strong | C=O stretch (ester) |

| 1600, 1475 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (ester) |

| 1100 | Medium | C-F stretch |

| 750 | Strong | C-H out-of-plane bend |

| ~550 | Medium | C-I stretch |

Interpretation and Rationale:

-

C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption in this region is the most characteristic feature of the ester functional group.

-

Aromatic C-H and C=C Stretches: These bands confirm the presence of the benzene ring.

-

C-O Stretch (~1250 cm⁻¹): This strong band is also characteristic of the ester group.

-

C-F and C-I Stretches: The absorptions for the carbon-halogen bonds are expected in the fingerprint region of the spectrum. The C-F stretch is typically around 1100 cm⁻¹, while the C-I stretch is at a much lower wavenumber, around 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates. Alternatively, a dilute solution in chloroform can be prepared and analyzed in a suitable liquid cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 280 | High | [M]⁺ (Molecular Ion) |

| 249 | High | [M - OCH₃]⁺ |

| 221 | Medium | [M - COOCH₃]⁺ |

| 153 | Medium | [M - I]⁺ |

| 127 | Low | [I]⁺ |

| 94 | Medium | [C₆H₃F]⁺ |

Interpretation and Rationale:

The molecular ion peak at m/z 280 will be prominent due to the stability of the aromatic ring. The fragmentation pattern will be influenced by the presence of the ester and halogen substituents.[8][9]

-

Loss of a Methoxy Radical (m/z 249): This is a common fragmentation pathway for methyl esters, leading to a stable acylium ion.

-

Loss of the Methoxycarbonyl Radical (m/z 221): The entire ester group can be lost as a radical.

-

Loss of an Iodine Radical (m/z 153): Cleavage of the C-I bond is facile, leading to a fluorobenzoyl cation.

-

Iodine Cation (m/z 127): The iodine atom itself can be detected as a cation.

-

Fluorophenyl Cation (m/z 94): Subsequent loss of CO from the m/z 122 fragment can lead to this ion.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-350 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectral data for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing on data from related structures, a comprehensive and scientifically grounded spectral profile has been constructed. This information is intended to be a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, aiding in the confident identification and characterization of this important chemical intermediate. The provided protocols offer standardized methods for the future experimental validation of these predictions.

References

- 1. 1260830-14-5|this compound|BLD Pharm [bldpharm.com]

- 2. NMR chemical shift prediction of benzenes [stenutz.eu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.com [brainly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gentechscientific.com [gentechscientific.com]

A Technical Guide to the ¹H NMR Spectrum of Methyl 2-fluoro-3-iodobenzoate

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-fluoro-3-iodobenzoate (CAS No. 1260830-14-5).[1] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the spectrum, a predicted spectral analysis, and a detailed experimental protocol for acquiring high-fidelity NMR data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted aromatic compound like this compound, ¹H NMR is indispensable for confirming its identity and purity. The unique substitution pattern on the benzene ring, featuring a fluorine, an iodine, and a methyl ester group, gives rise to a distinct and informative ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

A definitive, publicly available ¹H NMR spectrum for this compound is not readily found in the searched literature. However, based on established principles of NMR spectroscopy and data from analogous structures, a highly accurate prediction of the spectrum can be constructed. The expected spectrum will feature signals corresponding to the methyl protons of the ester group and the three protons on the aromatic ring.

The chemical shifts (δ) are influenced by the electron-withdrawing or -donating nature of the substituents. The ester group is electron-withdrawing, as are the halogen atoms (fluorine and iodine), which will generally shift the aromatic protons downfield (to a higher ppm value) compared to unsubstituted benzene (δ ≈ 7.34 ppm). The multiplicity of each signal is determined by spin-spin coupling (J-coupling) with neighboring protons and, significantly, with the fluorine-19 nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | 3.9 - 4.0 | Singlet (s) | N/A |

| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-F) ≈ 1-2 Hz |

| H-4 | 7.5 - 7.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-H) ≈ 1-2 Hz |

| H-5 | 7.2 - 7.4 | Triplet of doublets (td) or multiplet (m) | ³J(H-H) ≈ 7-8 Hz, ³J(H-F) ≈ 8-10 Hz |

Disclaimer: These are predicted values based on established NMR principles and data from similar compounds. Actual experimental values may vary.

In-depth Analysis of Predicted Signals:

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and have no neighboring protons to couple with. Therefore, they will appear as a sharp singlet in the downfield region typical for methyl esters (around 3.9-4.0 ppm).[2][3]

-

Aromatic Protons (H-4, H-5, H-6):

-

H-6: This proton is ortho to the electron-withdrawing ester group, which will cause a significant downfield shift. It will be split by H-5 (³J, ortho coupling, typically 7-8 Hz) and will also exhibit a smaller coupling to the fluorine atom (⁴J, meta coupling, typically 1-2 Hz), resulting in a doublet of doublets.

-

H-4: This proton is ortho to the iodine atom and meta to the ester group. Its chemical shift will be influenced by both. It will be split by H-5 (³J, ortho coupling, typically 7-8 Hz) and may show a very small long-range coupling to H-6 (⁴J, meta coupling), appearing as a doublet of doublets.

-

H-5: This proton is situated between H-4 and H-6 and will be split by both (³J, ortho coupling, typically 7-8 Hz each), which would typically result in a triplet. However, the presence of the fluorine atom at the 2-position introduces a significant ³J H-F (ortho) coupling, which is typically in the range of 8-10 Hz.[4] This will further split the signal, likely resulting in a complex multiplet, often described as a triplet of doublets.

-

The Physics of Spin-Spin Coupling in the Molecule

The splitting patterns observed in the ¹H NMR spectrum are a result of through-bond spin-spin coupling, also known as J-coupling or scalar coupling.[5][6] This interaction between nuclear spins is mediated by the bonding electrons.[7] In this compound, two types of J-coupling are prominent:

-

Homonuclear Coupling (¹H-¹H): This occurs between non-equivalent protons on the aromatic ring. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

-

Ortho coupling (³J): Across three bonds (e.g., H-4 and H-5), this is typically the largest proton-proton coupling in aromatic systems (7-10 Hz).

-

Meta coupling (⁴J): Across four bonds (e.g., H-4 and H-6), this is significantly smaller (1-3 Hz).

-

Para coupling (⁵J): Across five bonds, this is usually negligible and often not resolved.

-

-

Heteronuclear Coupling (¹H-¹⁹F): The ¹⁹F nucleus has a spin of ½, similar to a proton, and therefore couples with neighboring protons.[8] The magnitude of ¹H-¹⁹F coupling is often larger than ¹H-¹H coupling and can occur over several bonds.[4]

-

Ortho coupling (³J): Across three bonds (e.g., F-2 and H-6), this is typically in the range of 6-10 Hz.

-

Meta coupling (⁴J): Across four bonds (e.g., F-2 and H-5), this is smaller, around 1-3 Hz.

-

Para coupling (⁵J): Across five bonds (e.g., F-2 and H-4), this is usually less than 1 Hz and often not observed.

-

It is important to note that while through-space coupling (Nuclear Overhauser Effect, NOE) exists, it primarily affects signal intensities and relaxation rates, and is typically observed in 2D NMR experiments rather than causing splitting in a standard 1D ¹H NMR spectrum.[9][10]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[11] The choice of solvent can influence the chemical shifts of the signals.[12][13][14]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

-

Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Coupling Interactions

The following diagram, generated using Graphviz, illustrates the key through-bond coupling relationships in this compound.

Caption: Coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be a highly informative tool for its structural verification. The distinct signals for the methyl ester and the three aromatic protons, with their characteristic chemical shifts and complex splitting patterns arising from both proton-proton and proton-fluorine couplings, provide a unique fingerprint for the molecule. This guide offers a solid theoretical framework and a practical experimental protocol to aid researchers in the successful acquisition and interpretation of this spectrum.

References

- 1. 1260830-14-5|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

13C NMR analysis of Methyl 2-fluoro-3-iodobenzoate

An In-Depth Technical Guide to the 13C NMR Spectroscopic Analysis of Methyl 2-fluoro-3-iodobenzoate

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is a cornerstone of robust research and development. This compound is a polysubstituted aromatic compound that serves as a versatile building block, yet its complex substitution pattern presents a unique challenge for unambiguous characterization. 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and powerful method for probing the carbon skeleton of a molecule, offering definitive proof of structure.

This technical guide provides a comprehensive analysis of the 13C NMR spectrum of this compound. We will move from a theoretical prediction of the spectrum, grounded in the fundamental principles of substituent effects, to a detailed, field-proven experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep, causal understanding of how to approach and interpret the NMR data of complex small molecules.

Theoretical Framework and Chemical Shift Prediction

The chemical shift of each carbon atom in this compound is a composite of the electronic environment shaped by three distinct substituents: a fluorine atom, an iodine atom, and a methyl ester group. To predict the spectrum, we begin with the base chemical shift of benzene (δ ≈ 128.5 ppm) and apply additive substituent chemical shifts (SCS) for each group. The interplay of inductive and resonance effects, along with unique phenomena like the "heavy atom effect," dictates the final position of each resonance.

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms of the molecule are numbered as follows:

Caption: IUPAC numbering for this compound.

Key Substituent Effects on the Aromatic Ring:

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding nearby carbons. However, through resonance, it is a π-electron donor. Its most notable feature is the large one-bond coupling constant (¹J(C-F)) which splits the C2 signal into a doublet (typically 240-250 Hz) in a coupled spectrum.[1][2]

-

Iodine (-I): Iodine is electronegative, but its dominant influence on the directly attached carbon (C3, the ipso-carbon) is the "heavy atom effect." This effect arises from spin-orbit coupling, which induces significant shielding, shifting the ipso-carbon resonance substantially upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone.[3][4]

-

Methyl Ester (-COOCH₃): This group is electron-withdrawing through both induction and resonance, generally causing a downfield shift for the carbons in the ring. The carbonyl carbon (C7) itself has a characteristic large chemical shift due to its sp² hybridization and proximity to two electronegative oxygen atoms.[5][6] The methoxy carbon (C8) typically resonates in a predictable region around 50-60 ppm.[7][8]

Predicted 13C Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon atom. These values are estimated by applying known SCS principles and data from analogous compounds. The aromatic region (110-160 ppm) is particularly complex due to the overlapping effects of the three substituents.

| Carbon Atom | Predicted δ (ppm) | Rationale and Key Influencing Factors |

| C1 | ~130-135 | ipso-Carbon to the ester. Deshielded by the ester group and influenced by the ortho fluorine and meta iodine. |

| C2 | ~155-160 (doublet) | ipso-Carbon to fluorine. Strongly deshielded by fluorine's electronegativity. Expected to be a doublet with large ¹J(C-F) coupling.[1] |

| C3 | ~95-100 | ipso-Carbon to iodine. Strongly shielded by the "heavy atom effect," resulting in a significant upfield shift.[3] |

| C4 | ~138-142 | Influenced by the para fluorine, meta ester, and ortho iodine. Expected to be significantly downfield. |

| C5 | ~125-130 | Primarily influenced by the meta fluorine and para iodine. Shift will be close to that of a standard aromatic CH. |

| C6 | ~118-123 | ortho to the ester group and influenced by the meta iodine. The ester's influence is significant here. |

| C7 (C=O) | ~163-167 | Carbonyl carbon of the ester group. Characteristically found in the downfield region for esters.[5] |

| C8 (-OCH₃) | ~52-56 | Methoxy carbon. Its chemical shift is highly consistent and characteristic.[7][8][9] |

Experimental Protocol for High-Quality Data Acquisition

A robust and well-defined experimental protocol is critical for obtaining a high-resolution, high signal-to-noise 13C NMR spectrum. The following workflow and parameters represent a self-validating system based on industry best practices.

Experimental Workflow Diagram

Caption: Standard workflow for 13C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound into a clean, dry vial.[10]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is a suitable solvent for this compound and its residual peak at 77.16 ppm provides a reliable secondary chemical shift reference.

-

Ensure complete dissolution by gentle vortexing.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[11]

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual magnetic field shimming to optimize field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Acquisition Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: zgpg30 (on Bruker systems) or an equivalent pulse sequence that includes proton decoupling during acquisition and the relaxation delay to leverage the Nuclear Overhauser Effect (NOE).[12]

-

Spectral Width (SW): 240 ppm (from approx. -10 to 230 ppm) to ensure all signals, especially the carbonyl and the potentially shielded C-I carbon, are captured.[13]

-

Acquisition Time (AQ): ~1.0-1.5 seconds. This provides adequate resolution for distinguishing between closely spaced aromatic signals.[12][14]

-

Relaxation Delay (D1): 2.0 seconds. A delay of 1-2 seconds is standard for qualitative spectra and allows for sufficient relaxation of most carbon nuclei, especially protonated ones.[13]

-

Pulse Angle: 30 degrees. A smaller flip angle reduces the necessary relaxation delay compared to a 90-degree pulse, allowing for more scans in a given time.[12]

-

Number of Scans (NS): 1024 to 2048 scans. A higher number of scans is necessary to achieve a good signal-to-noise ratio for the low-abundance ¹³C isotope, particularly for quaternary carbons (C1, C2, C3, C7).

-

-

Data Processing:

-

Apply an exponential multiplication window function with a line broadening (LB) factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier Transformation (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the chemical shift axis by referencing the central peak of the CDCl₃ triplet to δ 77.16 ppm.

-

Spectral Interpretation and Structural Confirmation

The processed 13C NMR spectrum should display eight distinct resonances, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The assignment process involves correlating the experimentally observed peaks with the predicted chemical shifts from the table above.

-

Non-Aromatic Signals: The two easiest peaks to assign are the methoxy carbon (C8) at ~53 ppm and the carbonyl carbon (C7) at ~165 ppm. Their characteristic shifts make them unambiguous reporters for the methyl ester functionality.

-

Highly Shielded Aromatic Signal: A peak appearing far upfield in the aromatic region, likely around 95-100 ppm, is the hallmark of the carbon bearing the iodine (C3). This is a definitive confirmation of the C-I bond position, directly validating the structure.

-

Highly Deshielded Aromatic Signal: A signal far downfield, around 155-160 ppm, is characteristic of the carbon attached to fluorine (C2). In a proton-coupled or fluorine-observed spectrum, this signal would exhibit a large splitting, but in a standard proton-decoupled 13C spectrum, it appears as a singlet. The extreme downfield shift is a key identifier.

-

Remaining Aromatic Signals (C1, C4, C5, C6): The remaining four signals between ~118 and ~142 ppm can be assigned based on their predicted shifts. While precise assignment may require advanced 2D NMR techniques (like HMBC and HSQC), the predicted order provides a strong hypothesis. The presence of four distinct signals in this region confirms the 1,2,3-trisubstitution pattern. Symmetrical substitution patterns would lead to fewer signals.[15]

Conclusion

The is a prime example of leveraging fundamental principles to elucidate a complex molecular structure. By systematically predicting the chemical shifts based on substituent effects—paying special attention to the unique shielding from iodine and deshielding from fluorine—a clear and verifiable spectral fingerprint emerges. The combination of this theoretical prediction with a rigorous, standardized experimental protocol provides an unequivocal method for structural confirmation, ensuring the integrity and quality of this critical chemical intermediate for downstream applications in research and development.

References

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. sfu.ca [sfu.ca]

- 3. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]